Etc-159
Vue d'ensemble
Description
ETC-159 (also known as ETC-1922159) is a potent, orally available PORCN inhibitor . It inhibits β-catenin reporter activity with an IC50 of 2.9 nM . It has been used in trials studying the treatment of Solid Tumours .
Molecular Structure Analysis
The molecular formula of ETC-159 is C19H17N7O3 . The exact mass is 393.15 and the molecular weight is 393.407 .Chemical Reactions Analysis
ETC-159 blocks the secretion and activity of all Wnts . It has robust activity in multiple cancer models driven by high Wnt signaling .Physical And Chemical Properties Analysis
The physical and chemical properties of ETC-159 include a molecular formula of C19H19N7O3 and a molecular weight of 391.38 . It’s a crystalline solid with solubility in DMF and DMSO .Applications De Recherche Scientifique
1. Application in Osteosarcoma Research
- Summary of the Application : ETC-159, an upstream Wnt inhibitor, has been used in the treatment of osteosarcomas (OS), which are high-grade cancers with limited therapeutic options and poor prognostic outlook . ETC-159 inhibits the extracellular secretion of Wnt, a key driver of OS .
- Methods of Application : In vitro and in vivo murine and chick chorioallantoic membrane xenograft models were established to examine the effect of ETC-159 on OS .
- Results or Outcomes : Treatment with ETC-159 resulted in markedly decreased β-catenin staining in xenografts, increased tumour necrosis, and a significant reduction in vascularity . These results suggest that ETC-159 can induce tumour necrosis in OS, consistent with the hypothesis that OS is a Wnt-driven neoplasm .
2. Application in Microsatellite Stable (MSS) Cancers
- Summary of the Application : ETC-159 has advanced into the dose expansion portion of its Phase 1B clinical trial, testing the preliminary efficacy and safety of ETC-159 in a subset of genetically defined patients with MSS cancers . MSS tumours have few genetic aberrations and patients are usually unresponsive to immunotherapy .
- Methods of Application : The Phase 1B dose expansion study tests ETC-159 as a monotherapy in MSS colorectal cancer (CRC) patients who have a specific genetic mutation, called “RSPO Fusion”, and in combination with the immune checkpoint inhibitor pembrolizumab in MSS colorectal cancer patients who do not have RSPO fusions, as well as in patients with MSS endometrial and MSS ovarian cancers .
- Results or Outcomes : The first portion of the Phase 1B trial, the dose escalation study, has been completed and a safe dose of ETC-159 in combination with pembrolizumab has been defined . The ability of ETC-159 to sensitise MSS cancers to pembrolizumab will be investigated .
3. Application in Colorectal Cancer Research
- Summary of the Application : ETC-159 is being tested as a monotherapy in MSS colorectal cancer (CRC) patients who have a specific genetic mutation, called “RSPO Fusion”. This mutation is present in about 8% of CRC patients and it activates the Wnt pathway, making these patients sensitive to Wnt inhibitors like ETC-159 .
- Methods of Application : A diagnostic test designed by EDDC was manufactured and clinically validated at POLARIS @ A*STAR’s Genome Institute of Singapore (GIS). This test will be used to select colorectal cancer patients with RSPO Fusion to participate in the trial .
- Results or Outcomes : The presence of RSPO Fusion in MSS CRC patients was shown to be a positive predictive biomarker for ETC-159 treatment .
4. Application in Endometrial and Ovarian Cancers
- Summary of the Application : ETC-159 is being tested in combination with the immune checkpoint inhibitor pembrolizumab in MSS colorectal cancer patients who do not have RSPO fusions, as well as in patients with MSS endometrial and MSS ovarian cancers .
- Methods of Application : The ability of ETC-159 to sensitise MSS cancers to pembrolizumab is being investigated .
- Results or Outcomes : The combination of ETC-159 and pembrolizumab has been demonstrated to be synergistic in preclinical studies .
5. Application in Pancreatic Cancer Research
- Summary of the Application : ETC-159 targets a range of cancers including pancreatic cancers, which contribute to a significant fraction of Singapore’s cancer burden . A subset of these cancers are caused by hyperactivity in a cell signalling pathway known as the Wnt pathway .
- Methods of Application : The clinical trial uses ETC-159 to block the Wnt pathway so that immune cells can infiltrate the tumour . The trial will also combine ETC-159 with the immune checkpoint inhibitor pembrolizumab to stimulate the immune cells to kill tumour cells .
- Results or Outcomes : The combination of ETC-159 and pembrolizumab has been demonstrated to be synergistic in preclinical studies .
6. Application in Wnt Pathway-Related Drug Resistance
- Summary of the Application : It has previously been shown that increased expression of Wnt pathway related genes is associated with drug resistance and exclusion of tumour-killing immune cells in the targeted types of cancers .
- Methods of Application : The clinical trial uses ETC-159 to block the Wnt pathway so that immune cells can infiltrate the tumour . The trial will also combine ETC-159 with the immune checkpoint inhibitor pembrolizumab to stimulate the immune cells to kill tumour cells .
- Results or Outcomes : The combination of ETC-159 and pembrolizumab has been demonstrated to be synergistic in preclinical studies .
Safety And Hazards
Orientations Futures
ETC-159 has reached a new developmental milestone in advancing to Phase 1B of clinical trials . For the first time, the efficacy of this drug will be assessed, in addition to its safety in cancer patients . The trial will use ETC-159 to block the Wnt pathway so that immune cells can infiltrate the tumor . The trial is expected to be completed by 2023 at the latest .
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRXIFVSTWXRJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide | |
CAS RN |
1638250-96-0 | |
Record name | ETC-159 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638250960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETC-159 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L854240DQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.